molecular formula C9H12ClF3N4 B1445560 4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride CAS No. 1361114-69-3

4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride

Cat. No. B1445560
M. Wt: 268.67 g/mol
InChI Key: QHXFDJRETODVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride, also known as 4-Pyrrolidin-6-trifluoromethyl-2-pyrimidinamine hydrochloride, is a novel and promising compound that has been extensively studied for its potential applications in pharmaceuticals and biochemistry. It is a highly versatile compound that can be used in a variety of scientific experiments and research applications, due to its unique properties.

Scientific Research Applications

Synthesis and Derivative Formation

Research has focused on synthesizing derivatives of 2-amino-pyrrolydin-pyrimidines, including the use of 4-amino-2-pyrrolidin-1-yl-pyrimidines in the reductive amination of aldehydes to create a variety of substituted derivatives. This process underscores the versatility of pyrimidine derivatives in chemical synthesis, enabling the development of compounds with potential biological and pharmaceutical applications (Kuznetsov & Chapyshev, 2007).

Novel Pyrimidin-4-Amine Analogues

Novel series of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized, showcasing the chemical flexibility and potential for creating diverse chemical entities for further exploration in various fields, including material science and medicinal chemistry (Shankar et al., 2021).

Chemical Characterization and Stability

Studies on the synthesis and characterization of stable betainic pyrimidinaminides, incorporating pyrrolidin-1-ylpyridine derivatives, highlight the chemical properties and stability of these compounds under different reaction conditions. This research contributes to understanding the structural and electronic factors influencing the stability of pyrimidine derivatives (Schmidt, 2002).

Applications in Material Science and Chemistry

The compound and its derivatives have potential applications in material science, particularly in the synthesis of new materials with specific properties. For instance, research on the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid explores the utility of these compounds in creating new materials and chemicals with unique properties (Sukach et al., 2015).

Exploration in Organic Synthesis

Research into novel synthetic pathways and the creation of new pyrimidine derivatives emphasizes the importance of these compounds in organic chemistry. The development of methods for synthesizing 2-(pyrrolidin-1-yl)pyrimidines showcases the ongoing efforts to expand the toolkit available for organic synthesis and the generation of compounds with potential applications across various scientific disciplines (Smolobochkin et al., 2019).

properties

IUPAC Name

4-pyrrolidin-2-yl-6-(trifluoromethyl)pyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4.ClH/c10-9(11,12)7-4-6(15-8(13)16-7)5-2-1-3-14-5;/h4-5,14H,1-3H2,(H2,13,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXFDJRETODVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=NC(=N2)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride
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4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride
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4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride
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4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride
Reactant of Route 6
4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride

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